

Application Notes and Protocols for Preclinical Dose-Conversion of Inza

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Compound of Interest

Compound Name: Avinza

Cat. No.: B8383307

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Introduction

Inza is a novel, potent, and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. By targeting PI3K, Inza represents a promising therapeutic agent for oncology.

These application notes provide a comprehensive guide for the conversion of Inza doses from human to various preclinical animal models, a critical step in the design of relevant and effective in vivo studies. The protocols outlined herein are intended to assist researchers in conducting foundational preclinical experiments, such as Maximum Tolerated Dose (MTD) and efficacy studies, to evaluate the therapeutic potential of Inza.

Data Presentation

Quantitative data for Inza is summarized in the following tables to facilitate dose calculations and experimental design.

Table 1: Physicochemical Properties of Inza

Property	Value
Molecular Weight	450.5 g/mol
Formulation	20% Solutol HS 15 in saline
Route of Administration	Intravenous (IV), Oral (PO)

Table 2: Inza Human Equivalent Dose (HED) Conversion from Animal Doses

The conversion of animal doses to the Human Equivalent Dose (HED) is calculated based on body surface area (BSA). The following formula is a widely accepted method for this conversion[1]:

$$\text{HED (mg/kg)} = \text{Animal Dose (mg/kg)} \times (\text{Animal Km} / \text{Human Km})$$

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Animal Species	Body Weight (kg)	Km	Conversion Factor (to Human)
Human	60	37	-
Mouse	0.02	3	0.08
Rat	0.15	6	0.16
Rabbit	1.8	12	0.32
Dog	10	20	0.54
Cynomolgus Monkey	3	12	0.32

Table 3: Recommended Starting Doses for Preclinical Inza Studies

The following dose ranges are recommended starting points for initial preclinical studies with Inza. These are based on a hypothetical human therapeutic dose of 10 mg/kg.

Animal Species	Route of Administration	Recommended Starting Dose (mg/kg)
Mouse	IV	1.25
Mouse	PO	2.5
Rat	IV	2.5
Rat	PO	5.0
Dog	IV	5.0
Dog	PO	10.0

Experimental Protocols

Maximum Tolerated Dose (MTD) Study of Inza in Mice

Objective: To determine the highest dose of Inza that can be administered without causing unacceptable toxicity.^{[2][3]}

Materials:

- Inza, formulated as described in Table 1.
- 8-week-old female BALB/c nude mice.
- Standard laboratory equipment for animal handling and dosing.

Methodology:

- Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the study.
- Group Allocation: Randomly assign mice to treatment groups (n=3 per group). Include a vehicle control group.
- Dose Escalation: Begin with a starting dose based on the HED conversion (e.g., 1.25 mg/kg for IV administration in mice). Subsequent dose levels should be escalated in a stepwise

manner (e.g., 2.5, 5, 10, 20 mg/kg).

- Administration: Administer Inza or vehicle via the intended clinical route (e.g., intravenous injection).
- Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
- Endpoint: The MTD is defined as the dose level at which no more than 10% weight loss is observed and no mortality occurs.

In Vivo Efficacy Study of Inza in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Inza in an established human cancer xenograft model.

Materials:

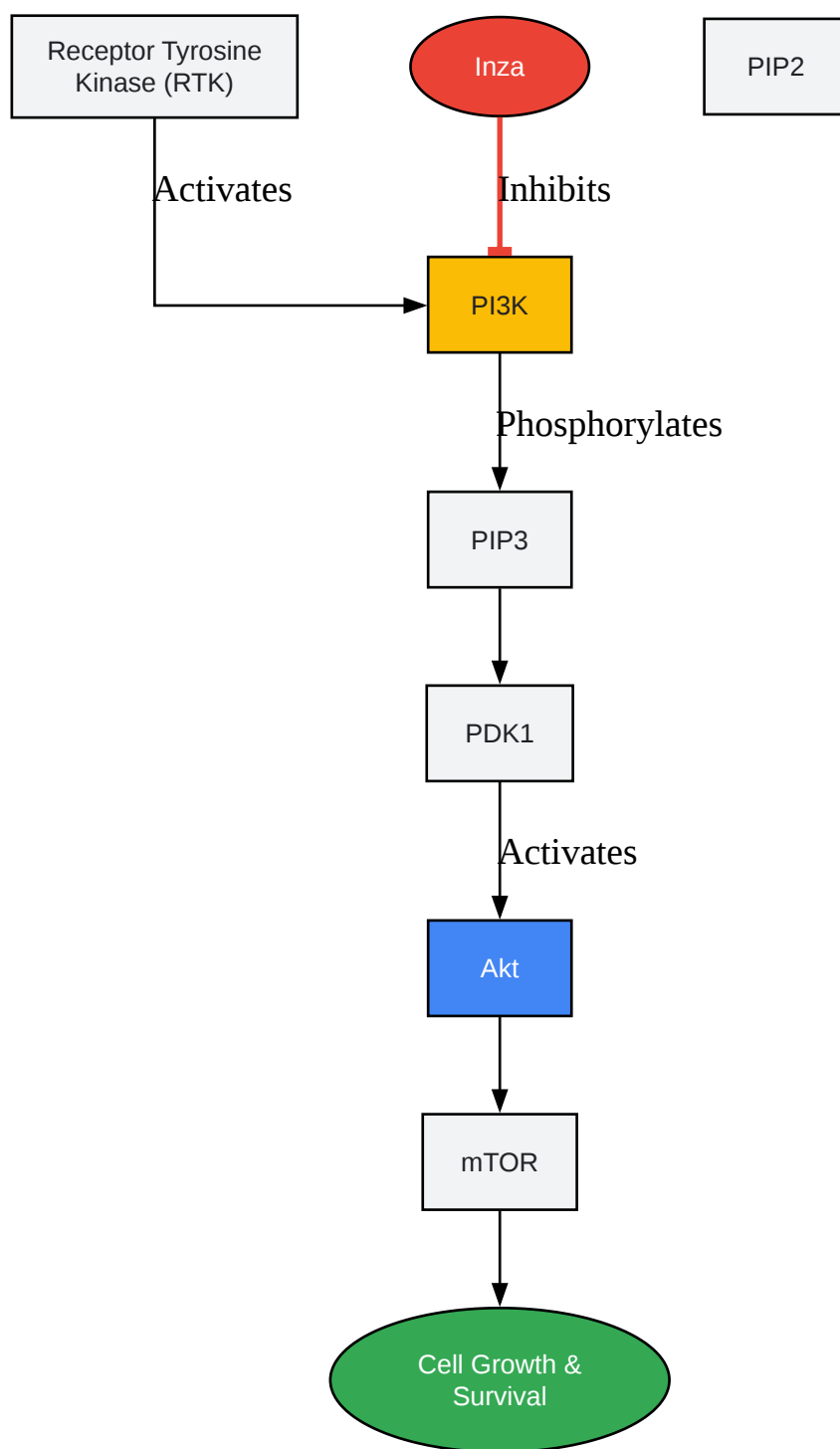
- Human cancer cell line with a known PI3K pathway mutation (e.g., A549).
- 8-week-old female BALB/c nude mice.
- Matrigel.
- Inza, formulated as described in Table 1.
- Calipers for tumor measurement.

Methodology:

- Tumor Cell Implantation: Subcutaneously inject a suspension of 5×10^6 A549 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[\[4\]](#)
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

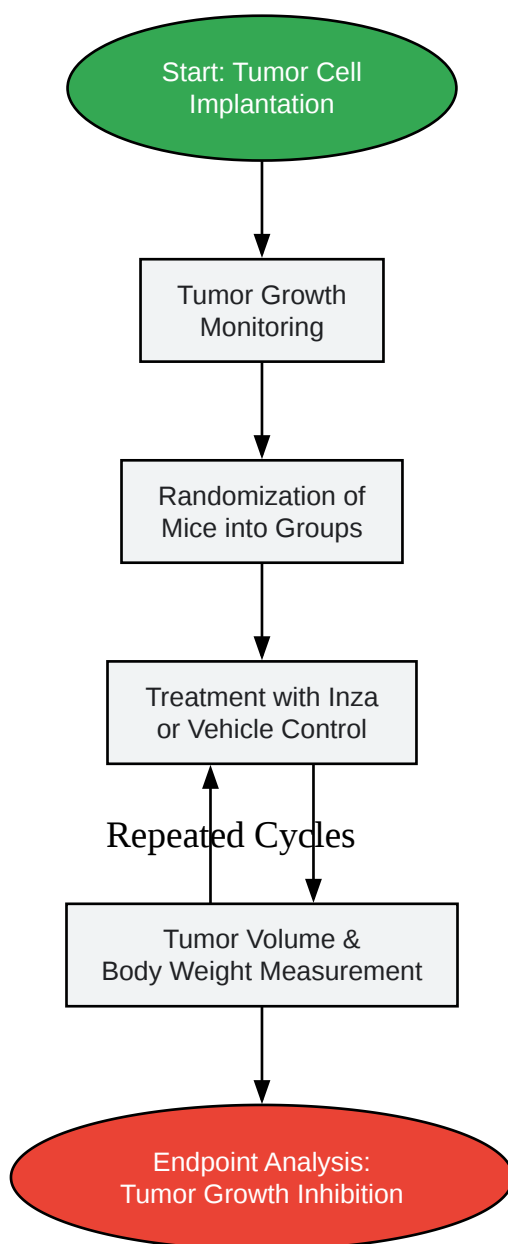
- Group Allocation: Randomize mice into treatment and control groups (n=8-10 per group) once tumors reach the desired size.
- Treatment: Administer Inza at the predetermined MTD or a fraction thereof, and vehicle control, according to a defined schedule (e.g., once daily for 21 days).
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
- Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration of treatment.

Mandatory Visualization



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Caption: Inza inhibits the PI3K/Akt signaling pathway.



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Caption: Workflow for in vivo efficacy studies of Inza.

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